molecular formula C8H7BrO3S B14870520 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid

1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid

Cat. No.: B14870520
M. Wt: 263.11 g/mol
InChI Key: DXJUPPYJXVEQEY-UHFFFAOYSA-N
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Description

1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7BrOS This compound is characterized by a thieno[3,4-c]pyran ring system, which is a fused ring structure containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid typically involves the bromination of a precursor thieno[3,4-c]pyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the thieno[3,4-c]pyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,4-c]pyran derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and carboxylic acid group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The thieno[3,4-c]pyran ring system may also interact with other molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
  • 4H-thieno[3,4-c]pyrrole-1-carboxaldehyde, 3-bromo-5,6-dihydro-5-octyl-4,6-dioxo-
  • 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]

Comparison

Compared to similar compounds, 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the thieno[3,4-c]pyran ring system provides a rigid and planar structure, which can be advantageous in the design of new materials and drugs.

Properties

Molecular Formula

C8H7BrO3S

Molecular Weight

263.11 g/mol

IUPAC Name

1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid

InChI

InChI=1S/C8H7BrO3S/c9-7-4-1-2-12-6(8(10)11)5(4)3-13-7/h3,6H,1-2H2,(H,10,11)

InChI Key

DXJUPPYJXVEQEY-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CSC(=C21)Br)C(=O)O

Origin of Product

United States

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